N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Description
N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15F2N5OS and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antifungal Applications
- A study by Çavușoğlu et al. (2018) focused on the synthesis of triazole-oxadiazole compounds, including a similar structure to the queried compound. These compounds showed potent antifungal activity against Candida species, indicating their potential as antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antimicrobial and Antituberculosis Activity
- Güzeldemirci and Küçükbasmacı (2010) synthesized 1,2,4-triazoles and 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety. These compounds exhibited promising antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Cytotoxicity and Anticancer Research
- Balewski et al. (2020) investigated the synthesis and cytotoxicity of novel imidazo[2,1-c][1,2,4]triazole derivatives. Some derivatives showed significant cytotoxicity against human cancer cell lines, highlighting their potential in cancer therapy (Balewski et al., 2020).
Anticonvulsant Activity
- The anticonvulsant activity of related triazole compounds was studied by Bihdan (2019). The compounds demonstrated significant anticonvulsant effects, suggesting their potential in treating convulsive disorders (Bihdan, 2019).
Tyrosinase Inhibition for Melanogenesis
- Hassan et al. (2022) synthesized 1,2,4-triazole based compounds and evaluated their inhibitory activity against mushroom tyrosinase, which is important in melanogenesis. They found significant inhibitory activity, indicating their potential in skin-related treatments (Hassan et al., 2022).
Anti-inflammatory Applications
- Sunder and Maleraju (2013) synthesized derivatives of N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide and assessed their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5OS/c19-12-4-6-15(7-5-12)24-8-9-25-17(24)22-23-18(25)27-11-16(26)21-14-3-1-2-13(20)10-14/h1-7,10H,8-9,11H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPCVYMIIYPHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)N1C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide |
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